1-(2-(Difluoromethoxy)-4-(trifluoromethylthio)phenyl)hydrazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(2-(Difluoromethoxy)-4-(trifluoromethylthio)phenyl)hydrazine is a compound that features both difluoromethoxy and trifluoromethylthio functional groups. These groups are known for their significant impact on the chemical properties of the molecule, such as its reactivity and stability. The presence of fluorine atoms often enhances the lipophilicity and metabolic stability of compounds, making them valuable in various fields, including pharmaceuticals and agrochemicals.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-(Difluoromethoxy)-4-(trifluoromethylthio)phenyl)hydrazine typically involves multiple steps, starting from commercially available precursors. The final step involves the formation of the hydrazine moiety, which can be achieved through the reaction of the intermediate with hydrazine hydrate under controlled conditions .
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the synthetic routes mentioned above, with a focus on scalability, cost-effectiveness, and environmental considerations. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency and yield of the production process .
Chemical Reactions Analysis
Types of Reactions
1-(2-(Difluoromethoxy)-4-(trifluoromethylthio)phenyl)hydrazine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Nucleophiles such as amines, thiols, or halides.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding sulfoxides or sulfones, while reduction can lead to the formation of amines or alcohols .
Scientific Research Applications
1-(2-(Difluoromethoxy)-4-(trifluoromethylthio)phenyl)hydrazine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex fluorinated compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial or anticancer properties.
Medicine: Explored for its potential use in drug development due to its enhanced metabolic stability and lipophilicity.
Industry: Utilized in the development of agrochemicals and materials with improved properties
Mechanism of Action
The mechanism of action of 1-(2-(Difluoromethoxy)-4-(trifluoromethylthio)phenyl)hydrazine involves its interaction with specific molecular targets and pathways. The presence of fluorine atoms can enhance the compound’s ability to interact with biological membranes and enzymes, potentially leading to inhibition or modulation of specific biochemical pathways. The exact mechanism may vary depending on the specific application and target .
Comparison with Similar Compounds
Similar Compounds
1-(2-(Difluoromethoxy)phenyl)hydrazine: Lacks the trifluoromethylthio group, which may result in different reactivity and biological activity.
1-(4-(Trifluoromethylthio)phenyl)hydrazine:
Uniqueness
1-(2-(Difluoromethoxy)-4-(trifluoromethylthio)phenyl)hydrazine is unique due to the presence of both difluoromethoxy and trifluoromethylthio groups, which confer distinct chemical and biological properties. This combination of functional groups can enhance the compound’s stability, reactivity, and potential for various applications .
Properties
Molecular Formula |
C8H7F5N2OS |
---|---|
Molecular Weight |
274.21 g/mol |
IUPAC Name |
[2-(difluoromethoxy)-4-(trifluoromethylsulfanyl)phenyl]hydrazine |
InChI |
InChI=1S/C8H7F5N2OS/c9-7(10)16-6-3-4(17-8(11,12)13)1-2-5(6)15-14/h1-3,7,15H,14H2 |
InChI Key |
PPCHKTJCCVHNJQ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1SC(F)(F)F)OC(F)F)NN |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.